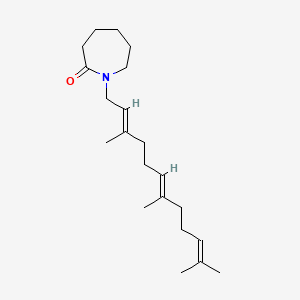
BOTRYOCOCCANE C30-C32
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Botryococcane C30-C32 is a type of acyclic hydrocarbon derived from the freshwater green alga Botryococcus brauniiThis compound is found in various non-marine crude oils and is characterized by its high molecular weight and waxy nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of botryococcane C30-C32 involves several steps, starting from simpler organic molecules. One method involves the use of enantioenriched secondary allylic carbamates, which are deprotonated with sec-butyllithium and reacted with boronic esters. This process results in the formation of boronate complexes, which undergo a stereospecific 1,2-migration to yield tertiary allylic boronic esters . The methodology has been applied to an eight-step, stereoselective synthesis of each of the diastereoisomers of C30 botryococcene .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the extraction from the green alga Botryococcus braunii. This alga is cultivated under controlled conditions to maximize the yield of hydrocarbons. The extraction process involves the use of solvents to separate the hydrocarbons from the algal biomass .
Analyse Des Réactions Chimiques
Types of Reactions
Botryococcane C30-C32 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule that can interact with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to simpler hydrocarbons.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the botryococcane structure.
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
Botryococcane C30-C32 has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of long-chain hydrocarbons.
Biology: Research on Botryococcus braunii and its hydrocarbons contributes to understanding algal metabolism and the potential for biofuel production.
Medicine: While not directly used in medicine, the study of this compound can provide insights into the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of botryococcane C30-C32 involves its synthesis from farnesyl diphosphate and squalene. Enzymes in Botryococcus braunii catalyze the conversion of these precursors into botryococcane through a series of biochemical reactions. The molecular targets and pathways involved include the mevalonate pathway and the methylerythritol phosphate pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Squalene (C30H50): A triterpene hydrocarbon similar in structure to botryococcane but with a different biological origin.
Botryococcene (C30-C34): A class of hydrocarbons closely related to botryococcane, also derived from Botryococcus braunii.
Phytane (C20H42): A diterpene hydrocarbon found in marine and non-marine environments.
Uniqueness
Botryococcane C30-C32 is unique due to its high molecular weight and specific biological origin from Botryococcus braunii. Its structure and properties make it distinct from other hydrocarbons, providing unique advantages in biofuel production and chemical research .
Propriétés
Numéro CAS |
100664-66-2 |
|---|---|
Formule moléculaire |
C16H18ClNO3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




